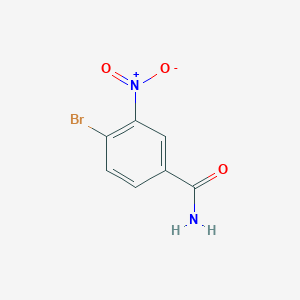

4-Bromo-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXLVJPVLGTROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359320 | |

| Record name | 4-bromo-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-93-6 | |

| Record name | 4-bromo-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Nitrobenzamide and Its Precursors

Synthesis of the 4-Bromo-3-nitrobenzoic Acid Moiety

The preparation of 4-bromo-3-nitrobenzoic acid is a multi-step process that hinges on the precise introduction of bromo, nitro, and carboxyl functional groups onto a benzene (B151609) ring. The order and method of these introductions are critical to achieving the desired substitution pattern.

Electrophilic Aromatic Substitution Reactions for Bromination and Nitration

Electrophilic aromatic substitution is the cornerstone for the functionalization of the aromatic ring in the synthesis of 4-bromo-3-nitrobenzoic acid. The two key electrophilic substitution reactions involved are bromination and nitration.

Bromination of an aromatic ring is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a potent electrophile that is then attacked by the electron-rich benzene ring.

Nitration is accomplished by treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

A common synthetic route to 4-bromo-3-nitrobenzoic acid starts from 4-bromobenzoic acid. In this approach, the bromine atom is introduced first, followed by nitration. The nitration of 4-bromobenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0-5 °C) has been reported to produce 4-bromo-3-nitrobenzoic acid in high yield.

Oxidation Pathways for Carboxylic Acid Formation

The carboxylic acid group can be introduced onto the aromatic ring through the oxidation of an alkyl group, most commonly a methyl group. This strategy is often employed in the synthesis of substituted benzoic acids. A viable pathway to 4-bromo-3-nitrobenzoic acid can commence with the bromination of toluene (B28343) to yield predominantly p-bromotoluene. Subsequent nitration introduces the nitro group, and the final step involves the oxidation of the methyl group to a carboxylic acid.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this transformation. The oxidation of 4-bromo-2-nitrotoluene (B1266186) with potassium permanganate, for instance, yields 4-bromo-2-nitrobenzoic acid, highlighting the feasibility of this approach. A similar oxidation of the appropriate isomer would lead to the desired 4-bromo-3-nitrobenzoic acid.

Strategic Considerations for Regioselectivity in Synthesis

The order of the bromination and nitration steps is crucial for controlling the regioselectivity of the synthesis. The directing effects of the substituents on the benzene ring govern the position of the incoming electrophile.

-Br (Bromo group): An ortho-, para-director and a deactivator.

-NO₂ (Nitro group): A meta-director and a strong deactivator.

-COOH (Carboxylic acid group): A meta-director and a deactivator.

-CH₃ (Methyl group): An ortho-, para-director and an activator.

Considering these directing effects, a retrosynthetic analysis suggests that 4-bromo-3-nitrobenzoic acid is best synthesized from 4-bromobenzoic acid. quora.com In this precursor, the bromo group at position 4 directs the incoming nitro group to the ortho position (position 3), and the carboxylic acid at position 1 directs it to the meta position (position 3), thus reinforcing the desired regiochemistry. Attempting to brominate 3-nitrobenzoic acid would likely lead to a different isomer, as both the nitro and carboxylic acid groups are meta-directors.

A plausible synthetic sequence starting from benzene is as follows:

Friedel-Crafts Alkylation: Benzene is reacted with a methyl halide (e.g., CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form toluene.

Bromination: Toluene is then brominated to produce a mixture of o- and p-bromotoluene, with the para isomer being the major product due to steric hindrance.

Oxidation: The p-bromotoluene is oxidized to 4-bromobenzoic acid using a strong oxidizing agent like KMnO₄.

Nitration: Finally, 4-bromobenzoic acid is nitrated to yield 4-bromo-3-nitrobenzoic acid.

Table 1: Regioselectivity in the Nitration of Substituted Benzenes

| Starting Material | Substituent | Directing Effect | Major Nitration Product(s) |

| Toluene | -CH₃ | Ortho, Para | 2-Nitrotoluene, 4-Nitrotoluene |

| Bromobenzene | -Br | Ortho, Para | 2-Bromonitrobenzene, 4-Bromonitrobenzene |

| Benzoic Acid | -COOH | Meta | 3-Nitrobenzoic Acid |

| 4-Bromobenzoic Acid | -Br, -COOH | Ortho to Br, Meta to COOH | 4-Bromo-3-nitrobenzoic Acid |

Amide Bond Formation in 4-Bromo-3-nitrobenzamide Synthesis

The final step in the synthesis of this compound is the formation of an amide bond between 4-bromo-3-nitrobenzoic acid and an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt.

Coupling Reactions from Carboxylic Acid Derivatives and Amines

A common and effective method for amide bond formation involves the activation of the carboxylic acid. One of the most straightforward activation methods is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with ammonia or an amine to form the amide. For example, the synthesis of 3-bromo-5-nitrobenzamides has been successfully carried out by reacting the corresponding benzoic acid with thionyl chloride, followed by the addition of an amine under solvent-free conditions, affording high yields. A similar approach is expected to be effective for the synthesis of this compound.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly efficient.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Activating Species |

| Carbodiimides | EDC, DCC | O-acylisourea intermediate |

| Phosphonium Salts | BOP, PyBOP | Acyloxyphosphonium salt |

| Uronium/Aminium Salts | HBTU, HATU | Activated ester |

Investigation of Catalytic Systems in Amidation

In recent years, the development of catalytic methods for direct amidation has gained significant attention as a more atom-economical and environmentally benign alternative to the use of stoichiometric coupling reagents. These methods often involve the use of a catalyst that activates the carboxylic acid, facilitating the dehydration reaction with an amine.

Boric acid has emerged as a simple and effective catalyst for the direct amidation of carboxylic acids. It is believed to activate the carboxylic acid through the formation of an acyloxyborate intermediate. The catalytic activity of boric acid can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG). For instance, the amidation of 4-nitrobenzoic acid with ammonia has been successfully catalyzed by a boric acid/PEG system, achieving a high yield of 4-nitrobenzamide (B147303).

Transition metal catalysts have also been explored for direct amidation. Titanium(IV) compounds, such as titanium tetrachloride (TiCl₄) and titanium tetrafluoride (TiF₄), have been shown to be effective catalysts for the amidation of both aromatic and aliphatic carboxylic acids. For example, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide was achieved in excellent yield by reacting 4-bromobenzoic acid and (S)‐1‐phenylethanamine in the presence of TiCl₄. This suggests that a titanium-catalyzed approach could be a viable method for the synthesis of this compound.

Green Chemistry Approaches for Amide Synthesis

Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation. In contrast, green chemistry approaches aim to improve efficiency and reduce the environmental impact of chemical processes. Catalytic methods for direct amidation are at the forefront of these efforts.

One prominent green strategy involves the use of boric acid as a catalyst for the direct condensation of carboxylic acids and amines. This method is advantageous due to the low cost and low toxicity of boric acid. The reaction typically proceeds by heating the carboxylic acid and amine with a catalytic amount of boric acid in a solvent that allows for azeotropic removal of water, thereby driving the reaction to completion. While specific examples for the synthesis of this compound using this method are not extensively documented, the general applicability to aromatic carboxylic acids suggests its potential as a greener alternative to conventional methods.

Enzymatic catalysis offers another powerful tool for sustainable amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the amidation of carboxylic acids with amines under mild reaction conditions. These enzymatic reactions are highly selective, often proceed without the need for protecting groups, and occur in environmentally benign solvents. The use of enzymes aligns with the principles of green chemistry by providing high efficiency and reducing the generation of hazardous waste.

| Catalyst/Method | Reactants | Conditions | Advantages |

| Boric Acid | Carboxylic Acid, Amine | Catalytic amount, azeotropic water removal | Low cost, low toxicity, direct condensation |

| Candida antarctica lipase B (CALB) | Carboxylic Acid, Amine | Mild temperature, organic solvent | High selectivity, biodegradable catalyst, minimal waste |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms. For 4-Bromo-3-nitrobenzamide, ¹H and ¹³C NMR are the primary techniques used for its structural assignment.

Proton (¹H) NMR Studies of Substituent Effects

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the bromo, nitro, and benzamide (B126) substituents. The electron-withdrawing nature of the nitro group and the bromine atom, along with the amide group, will cause the aromatic protons to be deshielded and resonate at higher chemical shifts (downfield).

Based on the analysis of the related compound, 4-bromo-3-nitrobenzoic acid, the aromatic region of the ¹H NMR spectrum of this compound is predicted to display three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the bromo and nitro groups is expected to be the most deshielded due to the additive electron-withdrawing effects of these two substituents.

H-2: This proton, ortho to the nitro group, is expected to appear as a doublet at the most downfield position.

H-5: This proton, ortho to the bromo group, is expected to appear as a doublet of doublets due to coupling with both H-2 and H-6.

H-6: This proton, ortho to the amide group, is expected to appear as a doublet.

The amide protons (-CONH₂) would typically appear as two broad singlets in the downfield region of the spectrum, although their chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for 4-bromo-3-nitrobenzoic acid)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.5 | d |

| H-5 | ~8.1 | dd |

| H-6 | ~7.9 | d |

| -NH₂ | Variable (broad) | s |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Aromatic and Carbonyl Resonance Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. In the case of this compound, distinct signals are expected for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituent effects, similar to the proton NMR.

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield position, typically in the range of 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the region of 120-150 ppm. The carbon atom attached to the nitro group (C-3) and the carbon attached to the bromine atom (C-4) will have their chemical shifts significantly influenced by these substituents. The carbon atom attached to the amide group (C-1) will also show a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 4-bromo-3-nitrobenzoic acid)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-1 | ~135 |

| C-2 | ~125 |

| C-3 | ~148 |

| C-4 | ~122 |

| C-5 | ~138 |

| C-6 | ~132 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for establishing the connectivity between atoms in a molecule.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-2 and H-6 (a weak meta-coupling) and between H-5 and H-6, and H-5 and H-2, thus confirming their positions on the aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each aromatic carbon signal to its corresponding proton. For example, the proton signal at ~8.5 ppm (H-2) would show a correlation to the carbon signal at ~125 ppm (C-2).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the exact molecular formula. For this compound (C₇H₅BrN₂O₃), the expected exact mass can be calculated. The presence of bromine would be readily identifiable by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks in the mass spectrum separated by approximately 2 Da (M and M+2).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₅⁷⁹BrN₂O₃+H]⁺ | 244.9560 |

| [C₇H₅⁸¹BrN₂O₃+H]⁺ | 246.9539 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). The amide group can also undergo characteristic cleavages, such as the loss of the amino group (NH₂) or the entire amide functionality.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

| 245/247 | 199/201 | NO₂ |

| 245/247 | 215/217 | NO |

| 245/247 | 228/230 | NH₃ |

| 199/201 | 171/173 | CO |

| 199/201 | 120 | Br |

The analysis of these fragment ions allows for the confirmation of the presence and connectivity of the different functional groups within the this compound molecule. For instance, the initial loss of a nitro group followed by the loss of carbon monoxide is a common fragmentation pathway for nitro-substituted benzoyl compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups within a molecule. For this compound, these methods provide clear signatures for the amide, nitro, and substituted aromatic moieties.

Infrared (IR) Spectroscopy: The IR spectrum of a benzamide derivative is characterized by several distinct absorption bands. The primary amide group (-CONH₂) gives rise to characteristic N-H stretching vibrations. In related nitrobenzamides, these typically appear as two bands in the region of 3100-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching modes nih.govchegg.com. The carbonyl (C=O) stretching vibration of the amide is one of the most intense peaks in the spectrum, generally observed in the range of 1614-1692 cm⁻¹ nih.gov.

The nitro group (-NO₂) also has strong and characteristic absorptions. These are due to asymmetric and symmetric stretching vibrations of the O-N-O bond, which are typically found near 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively nih.govchegg.com. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration usually appears in the lower frequency region of the spectrum researchgate.net.

A summary of expected IR absorption ranges for the key functional groups in this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3100 - 3500 |

| Amide (-C=O) | C=O Stretch (Amide I) | 1614 - 1692 |

| Nitro (-NO₂) | Asymmetric O-N-O Stretch | 1506 - 1587 |

| Nitro (-NO₂) | Symmetric O-N-O Stretch | 1302 - 1378 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Bromo (-Br) | C-Br Stretch | < 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl and nitro groups. The presence of the nitro and bromo substituents on the benzene ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide, indicating a modification of the electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a computational method often used to predict and interpret the electronic absorption spectra of such molecules researchgate.netnih.gov.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a specific crystal structure for this compound is not publicly available, analysis of its precursor, 4-bromo-3-nitrobenzoic acid, and other benzamide derivatives provides significant insight into the expected structural features nih.govresearchgate.net.

| Parameter | 4-bromo-3-nitrobenzoic acid |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.4417 |

| b (Å) | 5.7471 |

| c (Å) | 18.9993 |

| α (°) | 90 |

| β (°) | 101.045 |

| γ (°) | 90 |

| Z | 4 |

Data obtained for the precursor compound, 4-bromo-3-nitrobenzoic acid nih.gov.

The crystal packing of benzamide derivatives is typically dominated by a network of intermolecular hydrogen bonds involving the amide group. The amide N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This often leads to the formation of robust supramolecular synthons, such as chains or dimers researchgate.net.

In the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds into chains researchgate.net. In addition to these strong interactions, weaker interactions such as C—H⋯O, C-H···π, and halogen bonds (Br···O or Br···N) are crucial in stabilizing the three-dimensional crystal lattice researchgate.netias.ac.in. The nitro group is also a capable hydrogen bond acceptor and can participate in C—H···O interactions researchgate.net. The analysis of these interactions is key to understanding the solid-state properties of the material.

The conformation of the benzamide moiety, specifically the dihedral angle between the plane of the aromatic ring and the amide plane (-CONH₂), is a critical structural parameter. In many benzamide derivatives, the molecule is not planar. For example, in 4-bromo-N-phenylbenzamide, the central amide plane is twisted with respect to both the phenyl and 4-bromophenyl rings, with dihedral angles of 30.2 (2)° and 29.2 (2)°, respectively researchgate.net. This twisting is a result of steric hindrance and the optimization of intermolecular interactions within the crystal lattice. A similar non-planar conformation would be expected for this compound, influenced by the electronic and steric effects of the bromo and nitro substituents.

Computational Chemistry in Structural Prediction and Spectroscopic Correlation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings. It allows for the prediction of molecular structures, spectroscopic properties, and electronic characteristics nih.govtmu.ac.in.

Geometry optimization using DFT is a standard computational procedure to determine the most stable, low-energy conformation of a molecule google.comq-chem.com. This is typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p) researchgate.netscirp.org. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. The output provides optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from XRD if available. For novel compounds like this compound where experimental crystal data may be absent, DFT provides a reliable prediction of the molecular structure tmu.ac.in.

Once a molecular geometry is optimized, the same DFT methods can be used to simulate various spectroscopic parameters.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is invaluable for the assignment of experimental IR and Raman spectra. The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data researchgate.netscirp.org. The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode researchgate.net.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another important application. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose researchgate.net. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are instrumental in confirming molecular structures and assigning experimental NMR signals researchgate.netchemaxon.com.

Research on Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Nitro Group Reduction

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic chemistry, often yielding amino compounds that are valuable synthetic intermediates. The reduction of the nitro group in 4-Bromo-3-nitrobenzamide can proceed through complex, multi-electron pathways, generally categorized into two main routes: the direct (or hydrogenation) route and the condensation route.

Direct Reduction Pathway: This route involves a stepwise six-electron reduction of the nitro group to sequentially form nitroso, hydroxylamino, and finally, amino intermediates. nih.gov R-NO₂ → R-NO → R-NHOH → R-NH₂ This pathway is favored under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial for selectivity. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a common and efficient method for reducing aromatic nitro groups. orientjchem.org However, this method can sometimes lead to dehalogenation, where the bromine atom is also replaced by hydrogen. To avoid this, catalysts like Raney nickel or reagents like tin(II) chloride (SnCl₂) in acidic media can be employed. nih.gov

Condensation Pathway: This pathway becomes significant under certain conditions and involves the reaction between the nitroso and hydroxylamino intermediates to form dimeric species like azoxy, azo, and hydrazo compounds, which can then be further reduced to the amine. orientjchem.orgcardiff.ac.uk R-NO + R-NHOH → R-N(O)=N-R → R-N=N-R → R-NH-NH-R → 2 R-NH₂

The specific mechanism for this compound would be influenced by the electronic effects of the bromo and benzamide (B126) substituents. Electron-donating groups tend to decrease the rate of nitro group reduction, while electron-withdrawing groups generally increase it. orientjchem.org

| Reagent/Catalyst | Typical Product | Key Mechanistic Features & Selectivity |

|---|---|---|

| H₂/Pd/C | Amine | Highly efficient catalytic hydrogenation; risk of dehalogenation. |

| H₂/Raney Nickel | Amine | Effective for nitro reduction; often used to prevent dehalogenation of aryl halides. |

| Fe, Zn, or Sn in Acid (e.g., HCl) | Amine | Classic method involving single electron transfers from the metal. Generally mild and selective for the nitro group. |

| Tin(II) Chloride (SnCl₂) | Amine | Provides mild reduction conditions, often selective in the presence of other reducible groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Useful for selective reduction, particularly in aqueous or biphasic systems. |

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the carboxamide group. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr), a pathway not typically observed in unsubstituted benzene (B151609). wikipedia.org

The most probable SNAr reaction on this molecule involves the displacement of the bromide ion, which is a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon). This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In this compound, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance, significantly stabilizing the complex. stackexchange.comyoutube.com The carboxamide group, being meta to the site of attack, provides stabilization primarily through its inductive electron-withdrawing effect. The ortho and para positioning of strong electron-withdrawing groups relative to the leaving group is essential for this resonance stabilization and thus for activating the ring towards SNAr. stackexchange.commasterorganicchemistry.com

Electrophilic and Radical Reactions on the Aromatic Ring

In contrast to its reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). All three substituents—nitro, bromo, and carboxamide—are deactivating groups, meaning they withdraw electron density from the ring, making it less attractive to electrophiles. msu.edu

Furthermore, these groups act as directors, influencing the position of any potential incoming electrophile.

Nitro (-NO₂) group: Strongly deactivating and a meta-director.

Bromo (-Br) group: Deactivating but an ortho, para-director.

Carboxamide (-CONH₂) group: Deactivating and a meta-director.

When multiple substituents are present, their directing effects must be considered collectively. In this case, all three groups deactivate the ring, making electrophilic substitution reactions very difficult to achieve and requiring harsh reaction conditions. libretexts.org If a reaction were forced, the incoming electrophile would be directed to the positions least deactivated. The position ortho to the bromine and meta to both the nitro and amide groups (C-5) is the most likely site of substitution, though yields would be expected to be low.

Radical reactions on the aromatic ring are less common and typically require specific initiators. The compound could potentially undergo radical substitution, but these pathways are not as well-defined as the ionic electrophilic and nucleophilic substitution mechanisms.

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -Br | 4 | Deactivating | Ortho, Para |

| -NO₂ | 3 | Strongly Deactivating | Meta |

| -CONH₂ | 1 | Deactivating | Meta |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily concerned with the chemical degradation of the carboxamide functional group. Amides are generally more stable to hydrolysis than esters, a stability attributed to the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. auburn.edu

Amide hydrolysis can be catalyzed by either acid or base, with each proceeding through a different mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) yield the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process than for esters because of the lower electrophilicity of the amide carbonyl. This step forms a tetrahedral intermediate which then expels the amide anion (⁻NH₂), a very strong base and poor leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion produces the carboxylate and ammonia.

The electron-withdrawing nitro and bromo substituents on the aromatic ring can influence the rate of hydrolysis. These groups increase the electrophilicity of the carbonyl carbon, which could potentially accelerate the rate of nucleophilic attack by water or hydroxide. nih.govnih.gov However, under basic conditions, these groups also increase the acidity of the N-H protons, and deprotonation of the amide nitrogen would form an anion that is highly resistant to further nucleophilic attack, thereby slowing hydrolysis. researchgate.net

Photochemical Reactivity and Photo-deprotection Applications of Related Compounds

While specific photochemical studies on this compound are not widely documented, the reactivity of structurally related ortho-nitrobenzyl compounds is well-established, particularly in their application as photoremovable protecting groups (PPGs). nih.gov These compounds utilize light to trigger the release of a protected molecule.

The key structural feature for this reactivity is a nitro group positioned ortho to a benzylic carbon that has a hydrogen atom. Although this compound itself does not fit this exact pattern, understanding the mechanism of o-nitrobenzyl compounds provides insight into the potential photochemical pathways of nitroaromatics.

The generally accepted mechanism for photodeprotection of o-nitrobenzyl derivatives is as follows: acs.orgwikipedia.orgnih.gov

Photoexcitation: Upon absorption of UV light (typically in the 300-400 nm range), the nitro group is excited to a diradical triplet state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. nih.gov

Rearrangement and Release: This unstable aci-nitro intermediate undergoes a series of rearrangements. It cyclizes to form a five-membered ring intermediate which then fragments to release the protected functional group and form an o-nitrosobenzaldehyde or o-nitrosoketone byproduct. nih.govwikipedia.org

This light-induced cleavage is highly valuable in chemistry and biology as it allows for the precise spatial and temporal control over the release of active substances. nih.govacs.org

Applications in Medicinal Chemistry and Drug Discovery Research

4-Bromo-3-nitrobenzamide as a Privileged Chemical Scaffold

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for developing a variety of therapeutic agents. researchgate.netnih.gov The benzamide (B126) structure itself is a common feature in many approved drugs. The addition of bromo and nitro substituents on this core creates a scaffold with specific electronic and steric properties that can be fine-tuned to achieve desired biological effects, making this compound an important starting point for medicinal chemistry campaigns. nih.gov

The design of new drugs based on the this compound scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. A key principle is the use of structure-guided design, where modifications are made to optimize interactions with a specific biological target.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies have provided valuable insights, particularly in the context of anticancer research.

A study on a series of novel 4-substituted-3-nitrobenzamide derivatives revealed that the nature of the substituent at the 4-position (replacing the bromine) has a significant impact on their ability to inhibit the growth of cancer cells. nanobioletters.comresearchgate.net The research indicated that different substitutions led to varying levels of potency against human cancer cell lines such as HCT-116 (colon cancer), MDA-MB-435 (melanoma), and HL-60 (leukemia). nanobioletters.com For example, compound 4a from the series showed the most potent inhibitory activities against all three cancer cell lines, while compounds 4g and 4l-4n exhibited particularly strong activity against the MDA-MB-435 and HL-60 cell lines. nanobioletters.comresearchgate.net This systematic modification and testing allow chemists to build a clear picture of which chemical features are essential for the desired therapeutic effect, guiding the design of more effective drug candidates. tandfonline.com

Investigation of Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for several key therapeutic applications, demonstrating a broad range of biological activities.

The potential of this compound derivatives as anticancer agents is one of the most explored areas. Research has demonstrated that these compounds can exhibit potent activity against various cancer cell lines.

In one study, a series of 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their in vitro anti-tumor activity. The results showed that many of the compounds had significant inhibitory effects on cancer cell proliferation. nanobioletters.com The GI50 values (the concentration required to inhibit cell growth by 50%) were determined for several compounds against different cell lines, highlighting their potential as anticancer agents. nanobioletters.comresearchgate.net

| Compound | HCT-116 (Colon) | MDA-MB-435 (Melanoma) | HL-60 (Leukemia) |

|---|---|---|---|

| 4a | 1.904 | 2.111 | 1.987 |

| 4g | >10 | 1.008 | 1.993 |

| 4l | >10 | 3.586 | 3.778 |

| 4m | >10 | 2.114 | 2.508 |

| 4n | >10 | 1.986 | 2.011 |

Another line of research focused on developing inhibitors for FGFR1, a kinase involved in the progression of non-small cell lung cancer. ijpbs.com A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized, with one of the most promising compounds, C9 , showing potent inhibition of several lung cancer cell lines with FGFR1 amplification. ijpbs.com This compound was found to arrest the cell cycle at the G2 phase in these cancer cells. ijpbs.com

The benzamide scaffold, particularly when substituted with nitro and bromo groups, has also been explored for its antimicrobial potential. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for this application.

Nitro-containing compounds have a long history of use as antimicrobial agents, and their activity is a subject of ongoing research. nih.gov Studies on 4-nitrobenzamide (B147303) derivatives have shown that they can be effective against various bacterial strains. researchgate.netijpbs.com For example, certain synthesized Schiff bases of 4-nitrobenzamide were found to be potent in inhibiting the growth of microorganisms. ijpbs.com Similarly, benzamide derivatives containing bromine have been shown to possess antibacterial activity. nanobioletters.com Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria. nih.gov The combination of both a bromo and a nitro group on the benzamide scaffold is therefore a rational strategy for developing new antimicrobial agents.

| Compound Class | Observed Activity | Reference |

|---|---|---|

| 4-Nitrobenzamide Derivatives | Showed potent activity against various microorganisms. | researchgate.netijpbs.com |

| N-(Bromo-phenyl)-benzamide Derivatives | Active against Gram-positive bacteria (MIC = 2.5–5.0 mg/mL). | nih.gov |

| Bromo/nitro Pyridine Derivatives | Proved to be highly potent antibacterial agents. | researchgate.net |

The benzamide framework is also a promising scaffold for the development of anti-inflammatory agents. nanobioletters.com Research into both nitro- and bromo-substituted benzamides has shown significant potential in this area.

A study focused on nitro-substituted benzamide derivatives evaluated their ability to inhibit nitric oxide (NO) production in macrophages, a key process in inflammation. researchgate.net Two compounds, 5 and 6 , demonstrated very high inhibition capacities with IC50 values of 3.7 µM and 5.3 µM, respectively. researchgate.net These compounds were also found to significantly suppress the expression of other inflammatory mediators like COX-2, IL-1β, and TNF-α. researchgate.net

Furthermore, a separate investigation into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives assessed their anti-inflammatory effects using a protease inhibition assay. nih.gov The compounds showed superior efficiency in inhibiting trypsin activity compared to the standard drug acetylsalicylic acid, with IC50 values ranging from 0.04–0.07 mg/mL. nih.gov While specific analgesic studies on this compound are not prominent, the broader class of benzamides is known to be explored for analgesic properties. nanobioletters.com

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Nitrobenzamide Derivatives | Inhibition of Nitric Oxide (NO) Production | IC50 values as low as 3.7 µM. Suppressed COX-2, IL-1β, and TNF-α. | researchgate.net |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Proteinase (Trypsin) Inhibition | IC50 values of 0.04–0.07 mg/mL, superior to acetylsalicylic acid. | nih.gov |

Enzyme Inhibition Studies (e.g., Kinases, PARP, AChE, Mpro)

While specific studies focusing directly on the inhibition of kinases, Poly (ADP-ribose) polymerase (PARP), Acetylcholinesterase (AChE), or Main protease (Mpro) by this compound are not extensively detailed in available literature, research on closely related nitrobenzamide derivatives demonstrates significant enzyme-inhibiting potential, particularly in the context of inflammation.

A series of synthesized nitro-substituted benzamide derivatives were evaluated for their anti-inflammatory properties by examining their ability to inhibit enzymes and signaling proteins involved in the inflammatory cascade. researchgate.net In vitro studies using RAW264.7 macrophage cells showed that certain nitrobenzamide compounds could significantly inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). researchgate.net This inhibitory action is linked to the suppression of inducible nitric oxide synthase (iNOS). Molecular docking analysis revealed that the presence and orientation of nitro groups on the benzamide scaffold were crucial for efficient binding to the iNOS enzyme. researchgate.net

Furthermore, these derivatives were found to suppress the expression of other key inflammatory proteins, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net The inhibitory concentrations for NO production for the most active compounds underscore the potential of the nitrobenzamide scaffold in developing anti-inflammatory agents. researchgate.net

Table 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production by Nitrobenzamide Derivatives

| Compound | IC50 (µM) for NO Inhibition |

|---|---|

| Compound 5 | 3.7 |

This table presents the half-maximal inhibitory concentration (IC50) values for two nitrobenzamide derivatives, demonstrating their potency in inhibiting nitric oxide production in vitro. researchgate.net

Computational Drug Design and Molecular Docking Studies

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and the optimization of lead compounds. taylorandfrancis.com The this compound structure is well-suited for such in silico approaches, where its interactions with biological targets can be modeled to predict binding affinity and guide the synthesis of more potent and selective analogues.

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This analysis provides critical insights into the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and polar interactions.

For nitrobenzamide derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action as anti-inflammatory agents. researchgate.net Docking analysis of nitrobenzamide compounds into the active site of the iNOS enzyme demonstrated that the number and position of nitro groups significantly influenced binding efficiency. researchgate.net These in silico findings correlated well with in vitro activity, where compounds with optimal nitro group orientation exhibited higher inhibitory potency. researchgate.net Such studies confirm that the nitro and amide functionalities of the core scaffold are key pharmacophoric features that can be exploited to achieve desired biological activity.

Virtual screening is a computational methodology that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govspringernature.com This approach serves as an efficient alternative to high-throughput experimental screening, prioritizing a smaller, more manageable number of candidates for synthesis and biological evaluation. nih.gov

The this compound scaffold can be used as a query structure in ligand-based virtual screening to find other compounds with similar properties. Alternatively, in structure-based virtual screening, derivatives can be docked against a protein target of interest. This process has been successfully used to identify novel inhibitors for various enzymes. researchgate.netepa.gov By employing virtual screening, researchers can explore vast chemical spaces to discover new lead compounds based on the this compound framework for a wide range of therapeutic targets.

Prodrug Strategies and Bioreductive Activation

The nitroaromatic group present in this compound is a key feature for its application in prodrug strategies, particularly for targeting hypoxic (low oxygen) environments characteristic of solid tumors. researchgate.net Prodrugs are inactive or less active molecules that are converted into their active form in the body, often at a specific target site, which can enhance efficacy and reduce systemic toxicity. nih.govresearchgate.net

The strategy relies on the enzymatic reduction of the nitro group. Under the hypoxic conditions found in many cancers, endogenous reductase enzymes can reduce the nitro group to more reactive species like nitroso, hydroxylamino, and amino groups. researchgate.net This conversion triggers a cascade, often leading to the release of a potent cytotoxic agent. A close analogue, 4-iodo-3-nitrobenzamide (B1684207), has been studied as a prodrug. researchgate.net Intracellular reduction of this compound was found to be significantly enhanced in tumor cells, leading to the covalent binding of the activated drug to cellular proteins and subsequent growth inhibition. researchgate.net This hypoxia-selective activation makes nitrobenzamide-based compounds promising candidates for developing targeted cancer therapies that spare healthy, well-oxygenated tissues. researchgate.net

Clinical and Preclinical Research of this compound Analogues

While clinical trial data for this compound itself is not available, preclinical research on its analogues has demonstrated significant therapeutic potential, primarily in the field of oncology.

A series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their in vitro anti-tumor activity against a panel of human cancer cell lines. nih.gov The results showed that many of these compounds exhibited potent growth inhibitory effects. For instance, compound 4a in the series displayed significant activity against HCT-116 (colon cancer), MDA-MB-435 (melanoma), and HL-60 (leukemia) cell lines, with GI50 (concentration for 50% growth inhibition) values in the low micromolar range. nih.gov Other analogues also showed potent activity, highlighting the promise of this chemical class in cancer research. nih.gov

Table 2: In Vitro Anti-Tumor Activity of a Lead 4-Substituted-3-nitrobenzamide Analogue (Compound 4a)

| Cell Line | Cancer Type | GI50 (µmol/L) |

|---|---|---|

| HCT-116 | Colon Carcinoma | 2.111 |

| MDA-MB-435 | Melanoma | 1.904 |

This table summarizes the potent in vitro growth inhibitory activity of a representative 4-substituted-3-nitrobenzamide derivative against three human cancer cell lines. nih.gov

In addition to anticancer studies, preclinical investigations have confirmed the anti-inflammatory potential of nitrobenzamide derivatives. In vitro experiments have shown their ability to regulate the expression of key inflammatory enzymes and cytokines, such as iNOS and COX-2, in macrophage cell lines. researchgate.net These findings suggest that analogues of this compound could be further developed for the treatment of inflammatory diseases.

Applications in Agrochemical and Materials Science Research

Role as an Intermediate in Agrochemical Development

In the field of agrochemicals, the development of novel and effective active ingredients is paramount for ensuring global food security. 4-Bromo-3-nitrobenzamide serves as a key precursor in the synthesis of new pesticides and herbicides, contributing to innovative crop protection strategies.

The benzamide (B126) chemical family, to which this compound belongs, is a well-established class of compounds with significant biological activity. Patents and research have demonstrated the use of various benzamide compounds as potent herbicides. google.comepo.org The specific arrangement of substituents on the aromatic ring of this compound makes it an attractive starting material for the synthesis of more complex molecules with desired herbicidal or pesticidal properties.

For instance, the closely related compound, Methyl 4-Bromo-3-Nitrobenzoate, is recognized as a crucial intermediate in the synthesis of agrochemicals. innospk.com The bromine atom on the benzene (B151609) ring can be readily replaced or used as a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, providing a pathway to a diverse range of derivatives. This dual reactivity is a key asset in the multi-step synthesis of novel active ingredients for crop protection products. While direct synthesis pathways from this compound to commercial pesticides are not always explicitly published, its role as a building block is inferred from the broader context of benzamide chemistry in agrochemical research. google.commdpi.com

Table 1: Potential Agrochemical Precursor Reactions

| Starting Material | Reagent/Condition | Potential Product Class |

| This compound | Reduction (e.g., Sn/HCl) | 3-Amino-4-bromobenzamide |

| This compound | Nucleophilic Substitution | Substituted benzamide derivatives |

| This compound | Suzuki or Heck Coupling | Phenyl-substituted benzamides |

This table illustrates hypothetical reaction pathways for the derivatization of this compound in the synthesis of potential agrochemicals.

The development of new pesticides and herbicides is critical to overcoming challenges such as weed resistance and the need for more environmentally benign solutions. By providing a scaffold for the creation of new active ingredients, intermediates like this compound indirectly impact crop protection strategies. The goal is to develop molecules with high efficacy against target pests or weeds while exhibiting low toxicity to non-target organisms and the environment. The structural motifs derived from this compound can contribute to the specific mode of action of the final agrochemical product, influencing its effectiveness and selectivity.

Incorporation into Polymer and Surface Coating Research

The functional groups present in this compound also make it a candidate for incorporation into polymers and surface coatings to impart specific properties. The fields of materials science and polymer chemistry are constantly seeking new monomers and additives to create materials with enhanced performance characteristics.

In the realm of surface coatings, benzamide derivatives have been investigated for their potential to enhance performance. For example, some benzamide derivatives have been incorporated into self-polishing antifouling coatings for marine applications. nih.gov While the specific use of this compound in this context is not documented, its chemical structure suggests it could be modified to create additives that improve properties such as durability, adhesion, or resistance to environmental degradation. The polarity introduced by the nitro and amide groups, combined with the reactivity of the bromine atom, offers multiple avenues for chemical modification to tailor the compound for specific coating formulations.

Application in Organic Electronics (e.g., Organic Semiconductors, OLEDs)

The field of organic electronics leverages the electronic properties of carbon-based molecules and polymers to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic nature of this compound suggests its potential as a building block in the synthesis of materials for these applications.

Research has indicated that nitroaromatics can function as n-type organic semiconductors due to the electron-withdrawing nature of the nitro group. rsc.org This property is crucial for the development of complementary circuits in organic electronics. Therefore, this compound could serve as a precursor for larger, more complex molecules designed to have specific semiconducting properties.

Furthermore, bromo-substituted aromatic compounds are frequently used as intermediates in the synthesis of materials for OLEDs. nbinno.comresearchgate.net The bromine atom provides a reactive site for cross-coupling reactions, which are essential for building the complex conjugated systems that are responsible for light emission in OLEDs. While this compound itself is not an emissive material, it represents a potential starting point for the synthesis of novel host or emissive materials for OLED applications.

Analytical Methodologies and Environmental Research

Development of Advanced Analytical Techniques for Detection and Quantification

The detection and quantification of nitroaromatic compounds, including halogenated derivatives like 4-bromo-3-nitrobenzamide, in environmental matrices necessitate the use of sophisticated and sensitive analytical techniques. While specific methods for this compound are not extensively detailed in publicly available literature, advanced analytical methodologies developed for the broader class of nitroaromatic and halogenated compounds are applicable. These methods are crucial for monitoring their presence in soil, water, and air, and for studying their environmental fate.

Commonly employed techniques include chromatography coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a frequently used method for the analysis of nitroaromatic compounds. cdc.gov For enhanced selectivity and sensitivity, HPLC is often coupled with mass spectrometry (MS), particularly using techniques like electrospray ionization (ESI) tandem mass spectrometry (LC-MS-MS). researchgate.net This approach allows for the identification and quantification of polar and hydrophilic explosive-related compounds, including dinitrophenols and aminodinitrotoluenes, in complex environmental samples. researchgate.net

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful tool, especially with a low-resolution instrument in electron ionization mode as recommended by the EPA for its selectivity and sensitivity. cdc.gov For even greater sensitivity and reliability, negative chemical ionization (NCI) and electron capture NCI modes can be utilized. cdc.gov High-resolution gas chromatography (HRGC) with an electron capture detector (ECD) has also been successfully used for the determination of nitroaromatic compounds and their metabolites in biological samples. cdc.gov

Other innovative detection methods are also being explored. For instance, fluorescence quenching has been investigated for the detection of nitroaromatic compounds. westmont.edu This method utilizes the ability of nitroaromatics to quench the fluorescence of certain molecules, providing a basis for their detection and quantification. westmont.edu Furthermore, biosensors using genetically engineered bacteria that express fluorescent proteins in the presence of nitroaromatic compounds are being developed for sensitive and specific detection. rsc.org

Below is a table summarizing some of the advanced analytical techniques applicable to the detection and quantification of nitroaromatic compounds.

| Analytical Technique | Detector | Application | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Quantification of nitroaromatics in water and soil samples. cdc.gov | Robust, widely available, good for routine analysis. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Electrospray Ionization (ESI) | Screening and quantification of polar nitroaromatic compounds in contaminated water. researchgate.net | High selectivity and sensitivity, suitable for complex matrices. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Identification and quantification of nitroaromatics in various environmental media. cdc.gov | High resolution, definitive identification, sensitive with NCI. cdc.gov |

| High-Resolution Gas Chromatography (HRGC) | Electron Capture Detector (ECD) | Detection of nitroaromatic compounds and their metabolites in biological samples. cdc.gov | High sensitivity to halogenated compounds. |

| Fluorescence Spectroscopy | - | Detection of nitroaromatics based on fluorescence quenching. westmont.edu | Potentially simple and cost-effective screening tool. |

| Bacterial Biosensors | - | Specific detection of nitroaromatic compounds in environmental samples. rsc.org | High specificity, potential for in-situ monitoring. |

Studies on Environmental Fate and Degradation of Nitroaromatic Compounds

The environmental fate of nitroaromatic compounds, a class to which this compound belongs, is of significant concern due to their potential toxicity and persistence. nih.gov The presence of both a nitro group and a halogen atom on the aromatic ring can influence their environmental behavior and susceptibility to degradation.

Nitroaromatic compounds are introduced into the environment primarily through industrial activities. nih.gov Their electron-withdrawing nature makes them resistant to oxidative degradation. nih.gov The fate of these compounds in the environment is governed by a combination of physical, chemical, and biological processes.

Bioremediation

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with nitroaromatic compounds. ijeab.com Research has shown that various microorganisms, including bacteria and fungi, are capable of degrading these pollutants. nih.gov

Fungi, with their extensive mycelial networks, are particularly effective in penetrating soil and increasing the interaction time between their enzymes and the pollutants, thereby enhancing degradation. mdpi.com For instance, the fungus Caldariomyces fumago has demonstrated the ability to degrade halogenated nitrophenols. dntb.gov.ua Filamentous fungi can immobilize toxic substances through bioadsorption and are valuable in mycoremediation efforts. mdpi.com

Bacterial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, bacteria can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The initial steps in the aerobic degradation often involve dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to the removal of the nitro group. nih.gov Anaerobic bacteria, on the other hand, typically reduce the nitro group to an amino group, which can then be further metabolized. nih.gov

The table below summarizes some microbial strains and their capabilities in degrading halogenated and nitroaromatic compounds.

| Microorganism | Compound Class Degraded | Degradation Conditions | Key Findings |

| Caldariomyces fumago | Halogenated Nitrophenols | Aerobic | Capable of degrading chlorinated and fluorinated nitrophenols. dntb.gov.ua |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Aerobic | Complete degradation of 0.4 mM after 96 hours. mdpi.com |

| Exiguobacterium sp. strain MW-1 | 2-chloro-4-nitrophenol | Aerobic | Degraded 0.6 mM of the compound. mdpi.com |

| Phanerochaete chrysosporium | 2,4-dinitrotoluene, 2,4,6-trinitrotoluene | Aerobic | Mineralizes a variety of nitroaromatic compounds. nih.gov |

| Desulfovibrio spp. | Nitroaromatic compounds | Anaerobic | Can use nitroaromatics as a nitrogen source. nih.gov |

| Four-strain bacterial consortium | Brominated flame retardants | Aerobic | Complete degradation in the presence of an additional carbon source. mdpi.com |

Chemical Remediation

The environmental impact of this compound and its degradation products is an important area of research. The toxicity of nitroaromatic compounds can be influenced by the position of the nitro group and the presence of other functional groups. nih.gov Oxidation and reduction products of nitroaromatic compounds can potentially damage DNA. nih.gov

The degradation of halogenated nitroaromatic compounds can lead to the formation of various intermediates. While bioremediation aims to mineralize these compounds to harmless substances like carbon dioxide and water, incomplete degradation can result in the formation of derivatives that may also have environmental impacts. For example, the reduction of nitroaromatic compounds can lead to the formation of aromatic amines. studiauniversitatis.ro While this can be a detoxification step, some aromatic amines are known to be carcinogenic. studiauniversitatis.ro

The presence of bromine in the molecule is also a factor to consider. The carbon-bromine bond can be cleaved through microbial action, releasing bromide ions into the environment. mdpi.com While bromide itself is naturally occurring, elevated concentrations can have ecological effects. nih.gov Therefore, a thorough environmental impact assessment of this compound would need to consider the toxicity of the parent compound as well as the potential toxicity and persistence of its various biotic and abiotic degradation products.

Patent Landscape and Intellectual Property in 4 Bromo 3 Nitrobenzamide Chemistry

Analysis of Synthetic Route Patents

While patents specifically claiming the synthesis of 4-Bromo-3-nitrobenzamide are not prevalent, the patent literature for structurally similar compounds provides significant insight into the protected manufacturing processes. The synthesis is typically a two-step process from a common precursor, 4-bromo-3-nitrobenzoic acid, and patents often focus on optimizing this conversion.

The preparation of the 4-bromo-3-nitrobenzoic acid precursor involves the nitration of 4-bromobenzoic acid. This reaction uses a mixture of nitric acid and sulfuric acid to introduce the nitro group primarily at the 3-position, which is activated by the bromine atom and directed by the carboxyl group.

Patented methods for the subsequent amidation step are critical. A key analogous process is detailed in patents for the preparation of 4-iodo-3-nitrobenzamide (B1684207) (Iniparib), a molecule investigated as a PARP inhibitor. google.com For instance, U.S. Patent 8,586,792 B2 describes a process that avoids the direct use of thionyl chloride with the acid, a method that can lead to impurities like 4-chloro-3-nitrobenzamide (B92726) through nucleophilic substitution. google.com The patented improvement involves:

Conversion of the 4-halo-3-nitrobenzoic acid to its methyl ester. google.com

Reaction of the resulting ester with ammonia (B1221849) to yield the final, highly pure benzamide (B126). google.com

This two-step amidation process (esterification followed by ammonolysis) is a patented strategy to circumvent impurity formation and is directly applicable to the synthesis of this compound. Other patented approaches for amidation of nitrobenzoic acids include the use of specific catalytic systems. For example, patent RU2103260C1 discloses a method for producing 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid using a catalytic system comprising boric acid or tetrabutoxytitanium with a polyethylene (B3416737) glycol co-catalyst, achieving high yields. google.com Such catalytic methods represent another area of intellectual property focused on improving the efficiency and safety of the amidation reaction.

Table 1: Patented Synthetic Strategies for Halo-Nitrobenzamides

| Step | Patented Method | Key Features | Relevant Patent Example |

|---|---|---|---|

| Precursor Synthesis | Nitration of 4-bromobenzoic acid | Use of nitric/sulfuric acid mixture; directs nitro group to the 3-position. | General chemical knowledge |

| Amidation | Esterification followed by Ammonolysis | Converts carboxylic acid to methyl ester, then reacts with ammonia; avoids chloro impurities. | U.S. Patent 8,586,792 B2 google.com |

| Amidation | Catalytic Condensation with Ammonia | Employs catalysts like boric acid to improve reaction efficiency and yield. | RU2103260C1 google.com |

Review of Applications in Pharmaceutical and Agrochemical Patents

This compound serves as a crucial building block for creating a diverse range of patented active ingredients. Its bifunctional nature—a reactive bromo group and a nitro group that can be reduced to an amine—allows for extensive chemical modifications.

In the pharmaceutical industry , the halo-nitrobenzamide scaffold is a well-established pharmacophore, particularly in oncology. The most prominent example is the structurally analogous 4-iodo-3-nitrobenzamide (Iniparib), which was the subject of numerous patents and clinical trials for its role as an inhibitor of poly-ADP-ribose-polymerase (PARP), an enzyme involved in DNA repair. google.com Patents covering Iniparib and related compounds claim the composition of matter and its use in treating cancers. google.com Following this precedent, the this compound core is featured in patents for novel therapeutic agents. Research has led to the design and synthesis of new 4-substituted-3-nitrobenzamide derivatives that exhibit potent anti-tumor activity against various cancer cell lines. nih.gov These patents typically claim novel chemical entities where the bromine at the 4-position has been replaced by other functional groups to modulate biological activity.

In the agrochemical sector , the benzamide structure is integral to many patented herbicides and insecticides. Patent WO2017102275A1 describes substituted benzamide compounds, including those with a bromo-substituent, for use as herbicides. google.com These complex molecules are designed to show broad activity against unwanted vegetation with good crop plant compatibility. google.com Furthermore, the nitro-benzoyl moiety is a key component in the synthesis of modern insecticides. For example, U.S. Patent 11,180,443 B2 details the preparation of m-diamide insecticides like Broflanilide, a process that utilizes a 2-fluoro-3-nitrobenzoic acid intermediate. google.com This demonstrates the value of the nitro-benzoyl framework, including variations like this compound, as a starting point for constructing complex and patentable agrochemical products.

Table 2: Patented Applications of the 4-Halo-3-Nitrobenzamide Scaffold

| Sector | Application | Example Compound Class / Analogue | Patent Reference |

|---|---|---|---|

| Pharmaceutical | PARP Inhibitors for Cancer Therapy | 4-Iodo-3-nitrobenzamide (Iniparib) | U.S. Patent 8,586,792 B2 google.com |

| Pharmaceutical | Novel Anti-tumor Agents | 4-Substituted-3-nitrobenzamide derivatives | Publication (PMID: 25924391) nih.gov |

| Agrochemical | Herbicides | Substituted bromo-benzamides | WO2017102275A1 google.com |

| Agrochemical | Insecticides (as intermediate) | m-Diamide compounds (e.g., Broflanilide) | U.S. Patent 11,180,443 B2 google.com |

Emerging Patent Trends for Novel Derivatives

The patenting trends for compounds derived from this compound are moving towards greater molecular complexity and functional specificity. The core structure is increasingly being used as a scaffold upon which to build novel molecules with highly tailored properties.

An emerging trend is the development of covalent inhibitors in pharmaceuticals. The electrophilic nature of the benzene (B151609) ring, activated by the nitro group, makes it a candidate for designing molecules that can form covalent bonds with specific targets in enzymes or receptors. Patents in this space would likely claim derivatives where the amide or other positions are modified to optimize this reactivity for therapeutic benefit.

In agrochemicals, the trend is focused on overcoming resistance and improving the environmental profile of active ingredients. Patents for new derivatives of this compound are likely to involve its use in creating next-generation pesticides that are effective at lower application rates and have novel modes of action. This is exemplified by the development of complex m-diamide insecticides like Broflanilide and its analogues, which have distinct structures and high efficacy. google.com

Furthermore, there is a growing interest in patenting new synthetic methodologies that allow for more efficient and versatile derivatization of the this compound core. This includes palladium-catalyzed cross-coupling reactions at the bromine position to introduce a wide array of substituents, thereby generating large libraries of novel compounds for screening. Patents in this area would cover not just the final products but also the enabling chemical processes that create them. The focus of recent intellectual property is clearly on innovation beyond the core molecule, leveraging its chemical reactivity to access new and commercially valuable chemical space.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-3-nitrobenzoic acid |

| 4-bromobenzoic acid |

| Nitric acid |

| Sulfuric acid |

| 4-iodo-3-nitrobenzamide (Iniparib) |

| Thionyl chloride |

| 4-chloro-3-nitrobenzamide |

| Boric acid |

| Tetrabutoxytitanium |

| Polyethylene glycol |

| 4-nitrobenzamide |

| 4-nitrobenzoic acid |

| 4-bromo-3-[[ethyl(methyl)carbamoyl]amino]-6-fluoro-2-methyl-N-(1-methyltetrazol-5-yl)benzamide |

| Broflanilide |

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways

While established methods for synthesizing 4-Bromo-3-nitrobenzamide exist, often proceeding through its precursor 4-bromo-3-nitrobenzoic acid, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. quora.comquora.com Traditional multi-step syntheses from simple starting materials like benzene (B151609) can be low-yielding and utilize harsh reagents. quora.com

Future exploration could target:

Catalytic Methods: Investigating novel palladium-catalyzed or other transition-metal-catalyzed reactions could offer more direct and efficient pathways for amidation and arylation, potentially reducing the number of synthetic steps and improving yields. researchgate.net The use of modern coupling reagents can streamline the synthesis of benzamide (B126) analogues.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance reaction control, improve safety, and facilitate scalability. This approach often leads to higher purity products and reduced waste.

Green Chemistry Approaches: Research into synthetic methods that utilize greener solvents, reduce energy consumption, and minimize the use of hazardous reagents is crucial. This includes exploring enzymatic catalysis or biocatalysis as potential alternatives to traditional chemical transformations.

Advanced Biological Target Identification and Validation

The preliminary anti-tumor activity of 4-substituted-3-nitrobenzamide derivatives against various cancer cell lines highlights their therapeutic potential. researchgate.netnih.gov However, the precise molecular targets responsible for these effects are not fully elucidated. A critical future direction is the comprehensive identification and validation of the biological targets of this compound.

Key research initiatives should include:

Target Identification: Employing advanced techniques such as chemical proteomics, affinity chromatography, and yeast two-hybrid screening to identify specific protein binding partners. For instance, studies on the related compound 4-iodo-3-nitrobenzamide (B1684207) identified Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a target, suggesting a potential avenue of investigation. researchgate.net

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays are necessary to validate these interactions and understand the downstream signaling pathways affected by the compound. This could involve investigating effects on key cellular processes like cell cycle progression and apoptosis.

Broad-Spectrum Screening: Expanding screening programs to a wider range of disease models beyond oncology, such as inflammatory and neurodegenerative diseases, could uncover new therapeutic applications. researchgate.net

| Potential Target Class | Rationale for Investigation | Example from Related Compounds |

| Metabolic Enzymes | Interference with cancer cell metabolism is a proven anti-tumor strategy. | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) researchgate.net |

| Kinases | Kinases are frequently dysregulated in cancer and other diseases. | Fibroblast growth factor receptor 1 (FGFR1) tandfonline.com |

| Epigenetic Targets | Modulation of epigenetic regulators like histone deacetylases (HDACs) is a promising area in cancer therapy. | Histone deacetylases (HDACs) researchgate.net |

Development of Structure-Based Drug Discovery Programs

Following the successful identification and validation of a biological target, a focused structure-based drug discovery program can be initiated. This approach uses high-resolution structural information of the target protein to guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

The core components of such a program would involve:

Co-crystallization: Obtaining X-ray crystal structures of the target protein in complex with this compound or its active derivatives. These structures provide invaluable insight into the precise binding mode and key molecular interactions.

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict how modifications to the benzamide scaffold will affect binding affinity and selectivity. miami.edu This in silico approach can prioritize the synthesis of the most promising derivatives, saving time and resources.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to systematically probe the relationship between chemical structure and biological activity. This iterative process of design, synthesis, and testing is fundamental to optimizing the lead compound into a clinical candidate. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research